molecular formula C12H17NO B8733620 N-Cyclopentyl-4-methoxyaniline

N-Cyclopentyl-4-methoxyaniline

Cat. No. B8733620
M. Wt: 191.27 g/mol
InChI Key: TXALVHRUJIDPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-4-methoxyaniline is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Cyclopentyl-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopentyl-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-Cyclopentyl-4-methoxyaniline

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-cyclopentyl-4-methoxyaniline

InChI

InChI=1S/C12H17NO/c1-14-12-8-6-11(7-9-12)13-10-4-2-3-5-10/h6-10,13H,2-5H2,1H3

InChI Key

TXALVHRUJIDPML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of p-anisidine (615 mg), cyclopentanone (420 mg) and acetic acid (2 ml) in methanol (30 ml) was cooled to 0° C., and sodium cyanoborohydride (315 mg) was added portionwise. The resulting solution was stirred at ambient temperature for 2 hours. The reaction mixture was then basified with 1N aqueous sodium hydroxide, and extracted with ethyl acetate. The organic extract was washed with brine, dried over sodium sulfate, and concentrated. The residue was purified by column chromatography (SiO2 30 g, diethyl ether:n-hexane=1:3) to give N-cyclopentyl-p-anisidine (530 mg).
Quantity
615 mg
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reactant
Reaction Step One
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420 mg
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reactant
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30 mL
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solvent
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2 mL
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solvent
Reaction Step One
Quantity
315 mg
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 7.00 g (56.8 mmol) p-Anisidine, 9.56 g (114 mmol, 2.0 equiv) Cyclopentanone, and 4.10 g (68.2 mmol, 1.2 equiv) Acetic acid in 145 mL Methanol is added 125 mL (125 mmol, 2.2 equiv) 1N Sodium cyanoborohydride in THF and stirred 18 h at ambient temperature. The reaction mixture is concentrated in vacuo and the residue taken into 200 mL EtOAc, washed with H2O (150 mL), dried (MgSO4), filtered and concentrated in vacuo to give crude Cyclopentyl-(4-methoxy-phenyl)-amine as a brown oil. To a stirred solution of this material and 6.03 g (58.6 mmol, 1.05 equiv) Et3N in 70 mL DCM is added 11.47 g (56.8 mmol, 1 equiv) Bromoacetyl bromide in 50 mL DCM dropwise over 30 minutes at 0° C. The reaction mixture is stirred 1 h at 0° C. followed by warming to ambient temperature and stirring 18 h. The reaction mixture is washed with 1N HCl (3×50 mL), dried (MgSO4), filtered through a pad of 100 g silica gel eluted with EtOAc/Hexanes (3:17, 1.5 L), and concentrated in vacuo to give 10.22 g (32.7 mmol) of 2-Bromo-N-cyclopentyl-N-(4-methoxy-phenyl)-acetamide as an orange oil: 1H NMR (CDCl3, 300 MHz) δ7.09 (d, 2H, J=9.0), 6.90 (d, 2H, J=9.0), 4.84 (m,1H), 3.83 (s, 3H), 3.54 (s, 2H), 1.87 (m, 2H), 1.49 (m, 4H), 1.25 (m, 2H); TLC Rf =0.65 (EtOAc/Hexanes, 3:17).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
9.56 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One

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